Ethyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate
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Overview
Description
Ethyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes an ethylamino group, a methyl group, and a pyrazolyl group attached to a propanoate backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-2-methyl-3-(1h-pyrazol-1-yl)propanoate with ethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylamine in dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate
- Methyl 2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate
- Ethyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate
Uniqueness
Ethyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H19N3O2 |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
ethyl 2-(ethylamino)-2-methyl-3-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-12-11(3,10(15)16-5-2)9-14-8-6-7-13-14/h6-8,12H,4-5,9H2,1-3H3 |
InChI Key |
CXNWFJTXHBIRCM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CN1C=CC=N1)C(=O)OCC |
Origin of Product |
United States |
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